1-(1-(4-Bromophenyl)ethyl)pyrrolidine
Overview
Description
1-(1-(4-Bromophenyl)ethyl)pyrrolidine is a chemical compound with the molecular formula C12H16BrN . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been reported in various studies . For instance, one synthetic route involves a double chlorination of the pyrrolidine substrate followed by the base-induced formation of both an imine and a nitrile oxide functionality . The nitrile oxide then reacts with an immobilized thiourea to yield an isothiocyanate, which upon elimination generates the final pyrrole .Chemical Reactions Analysis
While specific chemical reactions involving 1-(1-(4-Bromophenyl)ethyl)pyrrolidine are not detailed in the search results, pyrrolidine derivatives have been studied for their reactivity .Physical And Chemical Properties Analysis
1-(1-(4-Bromophenyl)ethyl)pyrrolidine has a molecular weight of 254.17 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results .Scientific Research Applications
Conformational Analysis
- 1-(1-(4-Bromophenyl)ethyl)pyrrolidine has been studied for its conformational properties. Studies have shown that similar compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, demonstrate non-planar structures in solution, a characteristic also observed in solid-state crystal structures. This non-planarity is a significant aspect of their molecular behavior (Fujiwara, Varley, & van der Veen, 1977).
Hydrogen-Bonding Patterns
- The compound and its analogs are notable for their unique hydrogen-bonding patterns. For instance, (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, a related molecule, exhibits bifurcated intra- and intermolecular hydrogen bonding. This bonding pattern forms six-membered hydrogen-bonded rings and centrosymmetric dimers, contributing to the stability of its crystal structure (Balderson, Fernandes, Michael, & Perry, 2007).
Antioxidant and Anticholinergic Activities
- Derivatives of 1-(1-(4-Bromophenyl)ethyl)pyrrolidine have been synthesized and evaluated for their antioxidant and anticholinergic activities. Studies have demonstrated that these compounds exhibit potent antioxidant properties and significant inhibitory effects on cholinergic enzymes, indicating potential therapeutic applications (Rezai et al., 2018).
Molecular and Crystal Structure Analysis
- The molecular and crystal structures of various derivatives of 1-(1-(4-Bromophenyl)ethyl)pyrrolidine have been extensively studied. For example, analyses of similar compounds such as Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate have provided insights into their conformational characteristics and intermolecular interactions, which are crucial for understanding their chemical behavior (Nirmala et al., 2009).
Kinetic Studies
- Kinetic studies involving compounds related to 1-(1-(4-Bromophenyl)ethyl)pyrrolidine have been conducted to understand their reactivity and reaction mechanisms. Such studies provide valuable information about the interaction of these compounds with other molecules, which is essential for their potential applications in various chemical processes (Castro, Cabrera, & Santos, 1997).
Safety And Hazards
Safety data sheets suggest that 1-(1-(4-Bromophenyl)ethyl)pyrrolidine should be handled with care. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCHPDGYVYGLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285921 | |
Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Bromophenyl)ethyl)pyrrolidine | |
CAS RN |
78065-00-6 | |
Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78065-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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